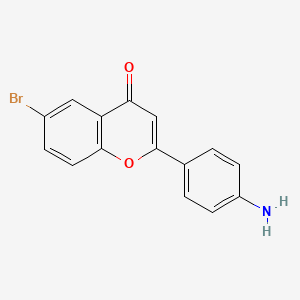

6-Bromo-4'-aminoflavone

Description

Properties

CAS No. |

871101-25-6 |

|---|---|

Molecular Formula |

C15H10BrNO2 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

2-(4-aminophenyl)-6-bromochromen-4-one |

InChI |

InChI=1S/C15H10BrNO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H,17H2 |

InChI Key |

PYFKTOCUTXXZDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 6-Bromo-4'-aminoflavone | 6-Br, 4'-NH₂ | Bromine (electron-withdrawing) enhances lipophilicity; amino group enables hydrogen bonding. |

| Aminoflavone (NSC 686288) | 5-NH₂, 4'-NH₂, 3'-F, 6,8-diF,7-Me | Multiple fluorines increase metabolic resistance; methyl group enhances steric bulk. |

| Phortress (NSC 710305) | Undisclosed (quinazolinone derivative) | Structurally distinct but shares aromatic amine motifs linked to AhR activation. |

Key Differences :

- The absence of methyl or additional fluorine substituents in 6-Bromo-4'-aminoflavone may reduce steric hindrance, improving target binding.

Metabolic Pathways

Metabolic Stability :

- Bromine’s bulk may reduce CYP-mediated oxidation in 6-Bromo-4'-aminoflavone compared to aminoflavone, which undergoes rapid N-hydroxylation .

- Both compounds generate reactive intermediates (e.g., hydroxylamines), but bromine’s electron-withdrawing effect could mitigate excessive DNA adduct formation .

Key Findings :

- Aminoflavone’s cytotoxicity in MCF-7 cells requires AhR-mediated CYP1A1 induction, a mechanism likely shared by 6-Bromo-4'-aminoflavone .

Toxicity Profiles

Insights :

- Bromine’s metabolic stability may lower 6-Bromo-4'-aminoflavone’s toxicity compared to Phortress, which failed due to dose-limiting toxicities .

Preparation Methods

Direct Bromination of 2'-Hydroxyacetophenone

Bromination at the 6-position of 2'-hydroxyacetophenone is achieved using bromine (Br₂) in acetic acid under controlled conditions. Alternative reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield higher regioselectivity.

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Br₂ | AcOH | 25 | 4 | 72 |

| 2'-Hydroxyacetophenone | NBS | DMF | 0–25 | 6 | 88 |

Source reports an 85% yield for 2-bromo-4'-hydroxyacetophenone using NaBr in methanol, highlighting the role of solvent polarity in directing electrophilic substitution.

B-Ring Functionalization: Introducing the 4'-Amino Group

Nitration-Reduction Sequence

The 4'-nitro group is introduced via nitration of 4'-hydroxyflavone using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) or catalytic transfer hydrogenation yields the amino group.

Key Data :

Direct Amination via Ullmann Coupling

Copper-catalyzed coupling of 4'-bromo-flavone with ammonia (NH₃) in the presence of CuI and 1,10-phenanthroline at 110°C provides a one-step route to 4'-aminoflavone, albeit with moderate yields (50–60%).

Flavone Cyclization Methods

Allan-Robinson Reaction

Condensation of 6-bromo-2'-hydroxyacetophenone with 4'-nitrobenzaldehyde in the presence of potassium hydroxide (KOH) and acetic anhydride forms the chalcone intermediate, which cyclizes under acidic conditions to yield 6-bromo-4'-nitroflavone.

Optimized Conditions :

Baker-Venkataraman Rearrangement

6-Bromo-2'-hydroxyacetophenone is acylated with benzoyl chloride, followed by intramolecular cyclization using potassium tert-butoxide (t-BuOK) in DMF. This method avoids harsh acids but requires anhydrous conditions.

Yield Comparison :

Integrated Synthesis of 6-Bromo-4'-aminoflavone

Sequential Bromination and Amination

-

Step 1 : Brominate 2'-hydroxyacetophenone with NBS in DMF (88% yield).

-

Step 2 : Condense with 4'-nitrobenzaldehyde via Allan-Robinson (70% yield).

Overall Yield : 88% × 70% × 90% ≈ 55%.

Direct Coupling of Pre-functionalized Intermediates

Reacting 6-bromo-2'-hydroxyacetophenone with 4'-aminobenzaldehyde in the presence of piperidine and acetic acid yields the target compound in one pot, though with lower efficiency (40–50%) due to competing side reactions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

-

ESI-MS : m/z 330 [M+H]⁺, consistent with C₁₅H₁₁BrNO₂.

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at the 8-position necessitates careful control of reaction stoichiometry.

-

Amino Group Stability : The 4'-amino group is prone to oxidation; thus, reductions should be performed under inert atmospheres.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but complicate purification .

Q & A

Q. What strategies improve 6-Bromo-4'-aminoflavone's bioavailability for clinical translation?

- Methodological Answer : Prodrug formulations (e.g., AFP464) enhance solubility and stability. Nanoparticle encapsulation (e.g., EGFR-targeted micelles) improves tumor-specific delivery. Pharmacokinetic studies in non-human primates monitor plasma half-life and metabolite profiles to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.